Methyl 2-ethylbenzo[d]thiazole-5-carboxylate

Catalog No.
S12215128
CAS No.
M.F
C11H11NO2S
M. Wt
221.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-ethylbenzo[d]thiazole-5-carboxylate

Product Name

Methyl 2-ethylbenzo[d]thiazole-5-carboxylate

IUPAC Name

methyl 2-ethyl-1,3-benzothiazole-5-carboxylate

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

InChI

InChI=1S/C11H11NO2S/c1-3-10-12-8-6-7(11(13)14-2)4-5-9(8)15-10/h4-6H,3H2,1-2H3

InChI Key

ZMHVCSROHAOEMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)C=CC(=C2)C(=O)OC

Methyl 2-ethylbenzo[d]thiazole-5-carboxylate is a heterocyclic compound characterized by a thiazole ring fused to a benzoic acid derivative. It features a methyl ester functional group, contributing to its solubility and reactivity. The compound's molecular formula is C11H13N1O2SC_{11}H_{13}N_{1}O_{2}S, with a molecular weight of approximately 225.29 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Typical of esters and thiazoles, including:

  • Esterification: Reaction with alcohols to form new esters.
  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield the corresponding acid.
  • Nucleophilic substitutions: The thiazole nitrogen can participate in nucleophilic attacks, leading to the formation of substituted derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogs.

Compounds containing thiazole moieties, including methyl 2-ethylbenzo[d]thiazole-5-carboxylate, have been studied for their various biological activities. These include:

  • Antimicrobial properties: Thiazoles are known for their ability to inhibit bacterial growth, making them candidates for antibiotic development.
  • Anticancer activity: Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Anti-inflammatory effects: Certain thiazole derivatives have shown promise in reducing inflammation in preclinical studies.

Research indicates that modifications to the thiazole structure can significantly affect these biological activities.

Several synthetic routes have been developed for the preparation of methyl 2-ethylbenzo[d]thiazole-5-carboxylate. Common methods include:

  • Hantzsch Reaction: This method involves the condensation of β-keto esters with thioureas in the presence of an acid catalyst, yielding thiazoles. Variations may include different substituents on the thiourea or β-keto ester to achieve desired derivatives.
  • One-Pot Synthesis: Recent studies have reported efficient one-pot methods that utilize readily available reagents under mild conditions, improving yield and reducing reaction times .
  • Transesterification: This process can be used to modify existing esters into methyl 2-ethylbenzo[d]thiazole-5-carboxylate by exchanging the alkoxy group with methanol under acidic conditions.

Methyl 2-ethylbenzo[d]thiazole-5-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Agriculture: Compounds with similar structures are being explored as agrochemicals for pest control.
  • Material Science: Thiazole derivatives are being investigated for use in organic electronics and as dyes due to their electronic properties.

Interaction studies involving methyl 2-ethylbenzo[d]thiazole-5-carboxylate often focus on its binding affinity with biological targets. For instance:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action and potential side effects.
  • Enzyme Inhibition Assays: Evaluating its effect on enzymes related to disease pathways helps identify its therapeutic potential.

Such studies are critical for understanding how modifications to the compound can enhance efficacy or reduce toxicity.

Methyl 2-ethylbenzo[d]thiazole-5-carboxylate shares structural similarities with several other compounds, which can be categorized based on their thiazole and benzoic acid components. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
Methyl benzo[d]thiazole-5-carboxylate478169-65-20.97
Ethyl benzo[d]thiazole-5-carboxylate103261-70-70.97
Methyl benzo[d]thiazole-6-carboxylate73931-63-20.97
Ethyl benzo[d]thiazole-6-carboxylate19989-64-10.94
Methyl 4-methylbenzo[d]thiazole-6-carboxylate1190320-40-10.92
Methyl 2-methylbenzo[d]thiazole-5-carboxylate32770-98-20.91

These compounds exhibit variations in substituents and positions on the thiazole ring, which can influence their biological activity and pharmacological profiles. The uniqueness of methyl 2-ethylbenzo[d]thiazole-5-carboxylate lies in its specific substitution pattern that may enhance its interaction with biological targets compared to its analogs.

The exploration of these compounds continues to be an important area of research in medicinal chemistry, aiming to uncover new therapeutic agents based on thiazole scaffolds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

221.05104977 g/mol

Monoisotopic Mass

221.05104977 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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